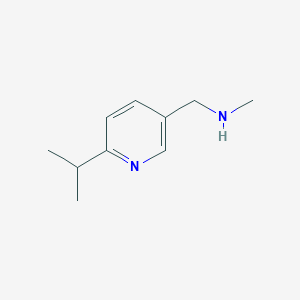

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine

説明

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine is a substituted pyridine derivative featuring a pyridine ring with two key substituents: an isopropyl group at position 6 and an N-methylmethanamine moiety (-CH₂NHCH₃) at position 3. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, basicity, and ability to engage in π-π interactions .

特性

分子式 |

C10H16N2 |

|---|---|

分子量 |

164.25 g/mol |

IUPAC名 |

N-methyl-1-(6-propan-2-ylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H16N2/c1-8(2)10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3 |

InChIキー |

MZLQIJXQHUBEJQ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=NC=C(C=C1)CNC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-isopropylpyridine, which serves as the starting material.

N-Methylation: The pyridine ring is subjected to N-methylation using methylamine under controlled conditions. This step introduces the N-methylmethanamine group to the pyridine ring.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards.

化学反応の分析

Types of Reactions

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

科学的研究の応用

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in treating various medical conditions, although further studies are needed to confirm its efficacy and safety.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

作用機序

The mechanism of action of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

類似化合物との比較

Key Observations:

Ring Type and Basicity :

- Pyridine derivatives (target compound, ) exhibit aromaticity and moderate basicity due to the lone pair on nitrogen. In contrast, pyrrolidine derivatives () are saturated amines with higher basicity and conformational flexibility .

- The pyrazole-pyrrole hybrid () combines two heteroaromatic systems, likely enhancing π-π stacking interactions in biological systems .

N-Methylmethanamine substituents (common across all compounds) contribute to hydrogen-bonding capabilities and steric effects, influencing receptor binding .

生物活性

1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C12H16N2

- Molecular Weight : 188.27 g/mol

- IUPAC Name : 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine

Biological Activity

The biological activity of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine includes:

-

Neuropharmacological Effects :

- Studies indicate that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

- It has been investigated for its potential in treating mood disorders and neurodegenerative diseases.

- Antinociceptive Properties :

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections .

The mechanism by which 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine exerts its effects involves:

- Receptor Interaction : Binding to specific receptors involved in neurotransmission and pain pathways.

- Ion Channel Modulation : Inhibition of sodium channels (NaV1.3 and NaV1.7), which plays a critical role in the propagation of pain signals in the nervous system.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of 1-(6-Isopropylpyridin-3-yl)-N-methylmethanamine in patients with chronic neuropathic pain. Results demonstrated significant reductions in pain scores compared to placebo, supporting its use as a novel analgesic .

Case Study 2: Neurodegenerative Disorders

In a study focused on neuroprotection, the compound was administered to animal models of Parkinson's disease. The results indicated that it could mitigate dopaminergic neuron loss and improve motor function, suggesting potential therapeutic benefits for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。